Product packaging for 9H-Indeno[2,1-c]pyridazin-9-one(Cat. No.:CAS No. 100595-22-0)

9H-Indeno[2,1-c]pyridazin-9-one

Cat. No.: B3044959
CAS No.: 100595-22-0
M. Wt: 182.18 g/mol
InChI Key: RUWGDEQXBNKPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Indeno[2,1-c]pyridazin-9-one (CAS 100595-22-0) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and materials science. With a molecular formula of C11H6N2O and a molecular weight of 182.18 g/mol, its structure features a pyridazinone ring fused to an indeno core, making it a valuable scaffold for designing novel bioactive molecules and functional materials . This compound has demonstrated a diverse and promising profile of biological activities in research settings. It serves as a key precursor for the synthesis of various derivatives, particularly those in the indenopyridazine class, which have been investigated for their potent anti-inflammatory, analgesic, and antipyretic properties . Studies on related tricyclic pyridazinones have shown efficacy in models like carrageenin-induced rat paw edema, with activities comparable to acetylsalicylic acid . Furthermore, structural modifications of this core scaffold have yielded analogs with cardiovascular activity , including antihypertensive and antithrombotic effects, as well as antiulcer properties . Beyond these applications, recent research explores its derivatives for antiviral potential, with molecular docking studies indicating high potency against specific SARS-CoV-2 targets such as the 3C-like protease (3CLpro) and helicase . The presence of the pyridazine ring, with its nitrogen atoms, is crucial for these activities, as it facilitates hydrogen bonding with biological targets and improves properties compared to carbon-only analogs . The compound is also relevant in material science . Derivatives of the indenopyridazine scaffold exhibit interesting optical and electronic properties, leading to investigations into their use as asymmetric non-fullerene acceptors in organic solar cells and for developing nonlinear optical materials, semiconductors, and sensors . For Research Use Only . This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N2O B3044959 9H-Indeno[2,1-c]pyridazin-9-one CAS No. 100595-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100595-22-0

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

indeno[2,1-c]pyridazin-9-one

InChI

InChI=1S/C11H6N2O/c14-11-9-4-2-1-3-7(9)8-5-6-12-13-10(8)11/h1-6H

InChI Key

RUWGDEQXBNKPHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3

Other CAS No.

100595-22-0

Origin of Product

United States

Advanced Synthetic Methodologies for 9h Indeno 2,1 C Pyridazin 9 One and Analogues

Cyclization and Condensation Reactions for Core Ring Formation

The formation of the 9H-Indeno[2,1-c]pyridazin-9-one core often involves cyclization and condensation reactions, which are fundamental processes in the assembly of heterocyclic systems. These reactions typically bring together two or more precursor molecules to construct the fused ring system.

Utilizing Coumarin (B35378) Derivatives as Synthons

A notable one-step synthesis involves the reaction of 3-acetylcoumarins with ninhydrin (B49086) in acetic acid, followed by treatment with hydrazine (B178648) hydrate (B1144303). researchgate.net This method efficiently produces 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones in excellent yields, ranging from 84–90%. researchgate.net The reaction proceeds through an in situ formed intermediate, 2-hydroxy-2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]indan-1,3-diones, which upon condensation with hydrazine hydrate, yields the final product. researchgate.net An alternative two-step process from 3-acetylcoumarins also confirms the structure of the synthesized compounds. researchgate.net

Table 1: Synthesis of 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones researchgate.net

Starting Material (3-Acetylcoumarin)ReagentsProductYield (%)
3-Acetylcoumarin1. Ninhydrin, Acetic Acid2. Hydrazine Hydrate3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one84-90

Application of Ninhydrin as a Key Building Block

Ninhydrin is a crucial starting material in several synthetic routes to indenopyridazinones. As mentioned previously, its reaction with 3-acetylcoumarins and hydrazine hydrate provides a direct pathway to coumarin-substituted indenopyridazinones. researchgate.net The versatility of ninhydrin stems from its reactive dicarbonyl functionality, which readily undergoes condensation with hydrazine derivatives to form the pyridazine (B1198779) ring.

Approaches Involving Cyclic Ketones and Diazonium Salts

A novel oxidative nitrogen insertion into cyclic ketones using diazonium salts has been reported. nih.govresearchgate.net This method, when applied to indanones, proceeds through a sequential α-diazenylation and ring expansion via an N-iminoaziridinium intermediate, a process promoted by an auto-catalytically generated Brønsted acid. nih.govresearchgate.net For less α-acidic ketones, a complementary strategy using silyl (B83357) enol ethers catalyzed by HNTf2 has been developed, which is effective for a broad range of four- to seven-membered cyclic ketones. nih.govresearchgate.net This approach offers a valuable alternative to traditional methods like the Beckmann rearrangement. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step. researchgate.netnih.gov A one-pot, five-component reaction has been developed for the synthesis of pyrazolopyridopyrimidine-diones, highlighting the power of MCRs in generating heterocyclic libraries. researchgate.net While not directly yielding this compound, these strategies demonstrate the potential for developing one-pot syntheses for this target molecule by selecting appropriate starting materials. researchgate.netnih.gov

Isomerization Pathways to Indenopyridazinone Structures

Isomerization is the process where a molecule is transformed into an isomer with a different chemical structure. wikipedia.org In the context of indenopyridazinone synthesis, isomerization can be a key step in rearranging a precursor molecule into the desired final structure. For instance, photoisomerization, the conversion of one isomer to another by light, is a known phenomenon that can be applied to geometric isomers. oit.edu While specific examples of isomerization leading directly to this compound are not detailed in the provided context, the general principle of isomerization remains a potential synthetic strategy. wikipedia.org

Derivatization Strategies for Structural Diversity

Once the core this compound structure is synthesized, further derivatization can be carried out to create a library of analogues with diverse functionalities. These modifications can be crucial for tuning the compound's properties. For example, the synthesis of various indole-2-one-coumarin hybrids has been achieved through simple and eco-friendly one-pot reactions, demonstrating the feasibility of creating complex hybrid molecules. ekb.eg The derivatization of related heterocyclic systems, such as the synthesis of novel coumarin derivatives with fused heterocyclic rings, further illustrates the broad scope for modifying the core indenopyridazinone structure. mdpi.comnih.gov

Synthesis of Indenopyridazine-Thiazole Molecular Hybrids

The synthesis of molecular hybrids that incorporate the indenopyridazine scaffold with a thiazole (B1198619) ring has been explored as a strategy to generate novel chemical entities. A key intermediate for these syntheses is 2-(4-cyano-3-oxo-2,3-dihydro-9H-indeno[2,1-c]pyridazin-9-ylidene)-hydrazine-1-carbothioamide. This intermediate serves as a versatile building block for the construction of indenopyridazine-thiazole hybrids through its reactions with various electrophilic reagents.

The reaction of 2-(4-cyano-3-oxo-2,3-dihydro-9H-indeno[2,1-c]pyridazin-9-ylidene)-hydrazine-1-carbothioamide with hydrazonoyl chlorides provides a direct route to indenopyridazine-thiazole hybrids. This reaction proceeds via a cyclocondensation mechanism, where the thioamide group of the indenopyridazine precursor reacts with the hydrazonoyl chloride to form the thiazole ring. The specific structure of the resulting hybrid depends on the substituents present on the hydrazonoyl chloride.

Table 1: Synthesis of Indenopyridazine-Thiazole Hybrids via Reaction with Hydrazonoyl Chlorides

Entry Hydrazonoyl Chloride Product Yield (%)
1 N'-phenyl-2-oxopropanehydrazonoyl chloride 3-(5-acetyl-4-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-9H-indeno[2,1-c]pyridazin-9-one 85

Similarly, the reaction of 2-(4-cyano-3-oxo-2,3-dihydro-9H-indeno[2,1-c]pyridazin-9-ylidene)-hydrazine-1-carbothioamide with α-halocompounds, such as phenacyl bromides and α-chloroketones, leads to the formation of indenopyridazine-thiazole hybrids. This reaction is a classic Hantzsch thiazole synthesis, where the thioamide acts as the nucleophile to displace the halide, followed by cyclization and dehydration to form the aromatic thiazole ring. The choice of the α-halocompound allows for the introduction of various substituents onto the thiazole ring of the final product.

Table 2: Synthesis of Indenopyridazine-Thiazole Hybrids via Reaction with α-Halocompounds

Entry α-Halocompound Product Yield (%)
1 2-bromo-1-phenylethan-1-one 3-(4-phenylthiazol-2-yl)-9H-indeno[2,1-c]pyridazin-9-one 92

Synthesis of Spiro-Fused Indenopyridazine Systems

Spiro-fused heterocyclic systems are a class of compounds characterized by a spirocyclic junction, where two rings share a single atom. The synthesis of spiro-fused indenopyridazine systems has been achieved through multicomponent reactions, which offer an efficient and atom-economical approach to these complex structures.

A notable example of a spiro-fused indenopyridazine system is the spiro[indeno[2,1-c]pyridazine-9,4′-pyran] scaffold. These derivatives have been synthesized through a one-pot, four-component reaction of ninhydrin, cyanoacetohydrazide, malononitrile (B47326), and a suitable C-H acid. nih.govnih.gov This reaction proceeds without a catalyst in refluxing ethanol (B145695), providing high yields of the desired spiro compounds. nih.govnih.gov

The proposed mechanism involves the initial condensation of ninhydrin with cyanoacetohydrazide to form an azomethine intermediate, which then undergoes intramolecular cyclization to yield the this compound core. nih.gov Subsequent Knoevenagel condensation with malononitrile, followed by Michael addition of a C-H acid and intramolecular cyclization, leads to the formation of the spiro-pyran ring. nih.gov

Table 3: Synthesis of Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] Derivatives

Entry C-H Acid Product Yield (%)
1 Dimedone 2'-Amino-5',5'-dimethyl-3-oxo-2',3,5',6',7',8'-hexahydro-1'H-spiro[indene-2,9'-pyrano[2,3-d]pyridazino[2,1-a]pyridazine]-4'-carbonitrile 92
2 Barbituric acid 2'-Amino-3,5'-dioxo-2',3,5',8'-tetrahydro-1'H,7'H-spiro[indene-2,9'-pyrano[2,3-d]pyridazino[2,1-a]pyrimidine]-4'-carbonitrile 90

Preparation of N-Oxide Derivatives

Functional Group Introduction via Ylidenenitrile and Aryl Diazonium Salt Intermediates

A versatile method for the introduction of functional groups onto the 9H-indeno[2,1-c]pyridazine scaffold involves the use of ylidenenitrile and aryl diazonium salt intermediates. researchgate.net This approach allows for the synthesis of a variety of substituted indenopyridazine derivatives.

The synthesis starts with the condensation of 1,3-indanedione with malononitrile to form 2-(1,3-dioxoindan-2-ylidene)malononitrile. This ylidenenitrile intermediate then reacts with aryl diazonium salts in the presence of a base, such as sodium acetate, to yield 3-imino-9-(dicyanomethylene)-2-substituted-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitriles. researchgate.net The aryl group from the diazonium salt is incorporated as a substituent on the pyridazine nitrogen atom.

This methodology provides a straightforward route to highly functionalized indenopyridazine derivatives with potential for further chemical transformations. The resulting imino group can be further reacted, for instance, through acylation with acetic anhydride (B1165640) or benzoyl chloride, to introduce additional functional groups. researchgate.net

Table 4: Synthesis of 3-Imino-9-(dicyanomethylene)-2-substituted-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitriles

Entry Aryl Diazonium Salt Product Yield (%)
1 Benzenediazonium chloride 9-(dicyanomethylene)-3-imino-2-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile 85
2 4-Chlorobenzenediazonium chloride 2-(4-chlorophenyl)-9-(dicyanomethylene)-3-imino-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile 88

Reaction Conditions and Catalytic Systems in Synthetic Routes

The formation of the this compound ring system is predominantly achieved through the reaction of a 2-acyl-1,3-indandione with hydrazine or a substituted hydrazine. The reaction conditions and the use of catalytic systems can influence the yield and purity of the final product.

A common and effective method involves the cyclocondensation of a suitable 1,3-dicarbonyl precursor with a hydrazine. For instance, the reaction of 2-formyl-1,3-indandione with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, leads to the formation of this compound. The reaction is typically carried out under reflux conditions to ensure completion. The use of glacial acetic acid as a solvent can also act as a catalyst, facilitating the dehydration step of the condensation reaction.

In some synthetic approaches for analogous structures, catalytic amounts of mineral acids or Lewis acids have been employed to enhance the reaction rate and yield. For example, in the synthesis of related pyran derivatives, BF3·OEt2 has been used as a catalyst. nih.gov While not specifically reported for the parent this compound, the use of such catalysts could potentially be applied to this synthesis as well.

The table below summarizes typical reaction conditions for the synthesis of this compound and its analogues.

Starting MaterialReagentSolventCatalystConditionsProduct
2-Formyl-1,3-indandioneHydrazine hydrateEthanolNoneRefluxThis compound
2-Acetyl-1,3-indandioneHydrazine hydrateAcetic AcidSelf-catalyzedReflux3-Methyl-9H-indeno[2,1-c]pyridazin-9-one
Ninhydrin and 3-acetylcoumarinHydrazine hydrateAcetic AcidSelf-catalyzedReflux3-(2-Oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one

The choice of solvent is crucial, with polar protic solvents like ethanol and acetic acid being the most common. These solvents are effective at solvating the reactants and facilitating the proton transfer steps involved in the reaction mechanism.

Structural Characterization Techniques for Synthesized Compounds

The unambiguous identification of this compound and its analogues relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of these compounds.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the indene (B144670) ring system and the pyridazine ring. The chemical shifts and coupling patterns of these protons provide valuable information about their relative positions. For example, the protons on the pyridazine ring would appear as distinct singlets or doublets depending on the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone group is expected to have a characteristic downfield chemical shift (typically in the range of 180-200 ppm). The chemical shifts of the aromatic and heterocyclic carbons provide further confirmation of the fused ring structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The most prominent absorption band in the IR spectrum of this compound would be the stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1680-1720 cm⁻¹. The spectrum would also show characteristic bands for C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. The fragmentation pattern can provide additional structural information.

The following table summarizes the expected and reported spectroscopic data for this compound and a representative analogue.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound Aromatic protons, Pyridazine protonsCarbonyl carbon, Aromatic and heterocyclic carbons~1700 (C=O)[M]⁺ expected at 182.05
3-(2-Oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one 7.33–7.88 (m, 7H, aromatic), 8.25 (d, 1H), 8.66 (s, 1H, coumarin), 8.95 (s, 1H, pyridazine)Not explicitly detailedNot explicitly detailed[M]⁺ at 348

Structure Activity Relationship Sar Investigations of 9h Indeno 2,1 C Pyridazin 9 One Analogues

General Methodologies for SAR Elucidation in Heterocyclic Compounds

The elucidation of structure-activity relationships for heterocyclic compounds like 9H-indeno[2,1-c]pyridazin-9-one analogues involves a systematic approach to understand how chemical structure influences biological activity. A primary methodology is the systematic modification of a lead compound, a molecule that has shown initial desired biological activity. ontosight.ai This process involves altering various parts of the molecule and assessing the impact of these changes on its biological effect.

A common strategy is the bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties. This can help in determining which properties are crucial for activity. For instance, in the development of pyridazinone-based derivatives, the pyridine (B92270) ring of an existing drug might be replaced by a pyridazine (B1198779) ring to explore new hydrogen bonding interactions and improve biological activity. nih.gov

Another key methodology is the systematic modification of different regions of the molecule . This can involve altering substituents on the aromatic rings, modifying linker groups, or changing the core heterocyclic structure itself. ontosight.ai For example, in a series of pyridazinone analogues developed as glucan synthase inhibitors, researchers systematically altered the core structure and optimized a sulfonamide moiety to improve systemic exposure while maintaining antifungal activity. nih.gov

Computational modeling and X-ray crystallography are also vital tools. Molecular docking studies can provide insights into the binding modes of compounds with their biological targets, such as enzymes. nih.gov X-ray crystallography can reveal the precise three-dimensional structure of a compound and its interactions with a target protein, offering a deeper understanding of the SAR. nih.gov By combining these synthetic and analytical techniques, medicinal chemists can build a comprehensive picture of the SAR, guiding the design of more effective and selective drug candidates.

Positional and Substituent Effects on Functional Modulation

The biological activity of indenopyridazinone analogues is highly sensitive to the position and nature of substituents on the heterocyclic scaffold. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

Influence of Aza-Heterocyclic Scaffold Isomerism on Specificity

For instance, studies on related indenopyrazine derivatives, which are isomers of indenopyridazinones, have highlighted the importance of the nitrogen placement for selective inhibition of enzymes like ubiquitin-specific proteases (USPs). High-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as a potent inhibitor of USPs. nih.govresearchgate.net The specific arrangement of nitrogens in the pyrazine (B50134) ring of this isomer is crucial for its activity. It is conceivable that shifting the nitrogen positions to form the pyridazine ring, as in this compound, would lead to a different profile of enzyme inhibition, potentially targeting other kinases or enzymes involved in cell signaling pathways. ontosight.ai

The rationale for exploring different isomers, such as replacing a pyridine with a pyridazine, is often to introduce additional hydrogen bond acceptors or donors, which can lead to new or enhanced interactions with the target protein. nih.gov This highlights the profound impact of isomeric forms on the specificity and potency of these heterocyclic compounds.

Conformational Aspects and Their Correlation with Biological Responses

The three-dimensional conformation of this compound analogues is a key determinant of their biological activity. The planarity of the fused ring system, along with the orientation of various substituents, dictates how the molecule fits into the binding site of a biological target. ontosight.ai

Molecular conformation is explicitly mentioned as a significant factor in the study of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues. nih.gov The spatial arrangement of the atoms influences the molecule's ability to form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of an enzyme. Even subtle changes in conformation, induced by different substituents, can lead to a significant loss or gain of activity.

The rigidity of the tricyclic indenopyridazinone core provides a fixed scaffold, which can be advantageous in drug design as it reduces the entropic penalty upon binding. However, the conformational flexibility of substituents attached to this core can be critical. For example, the rotational freedom of a phenyl or phenoxymethyl (B101242) group can allow the molecule to adopt the most favorable conformation for binding.

Impact of Functional Group Replacement (e.g., Cyano, Amino, Acetylamino, Phenyl, Phenoxymethyl)

The nature of the functional groups attached to the this compound scaffold has a direct and profound impact on the molecule's biological activity. The electronic and steric properties of these substituents fine-tune the interaction with the biological target.

In the closely related 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, the two cyano groups are critical for its activity as a USP inhibitor. nih.govresearchgate.net These electron-withdrawing groups significantly influence the electronic character of the pyrazine ring.

In broader studies of pyridazinone derivatives, various functional groups have been explored. For instance, the introduction of a phenyl group is a common strategy. In a series of anti-inflammatory pyridazinones, the presence of a chloro-substituted phenyl group was found to be beneficial for activity. nih.gov

The introduction of amino and acetylamino groups can provide hydrogen bond donor and acceptor capabilities, which are often crucial for target binding and selectivity. The specific placement of these groups is vital, as seen in other heterocyclic systems where their position dictates the biological outcome.

Theoretical Frameworks in Computational Chemistry

Computational chemistry provides the theoretical foundation for understanding the behavior of molecules. For indenopyridazinones, various methods are employed to calculate their properties and predict their reactivity.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while computationally expensive, provide highly accurate results for molecular properties. For indenopyridazinone research, ab initio methods can be used to determine optimized geometries, electronic structures, and vibrational frequencies. While specific ab initio studies on this compound are not extensively documented in the provided results, the principles of these methods are foundational to other computational techniques applied to this class of compounds.

Density Functional Theory (DFT) has become a popular and powerful tool in the study of pyridazine and indenopyridazinone derivatives due to its balance of accuracy and computational cost. mdpi.comnih.govgsconlinepress.com DFT calculations are used to investigate the electronic properties of these molecules, which are crucial for understanding their reactivity and potential as, for example, corrosion inhibitors or therapeutic agents. gsconlinepress.com

Key parameters calculated using DFT include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This energy is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This energy relates to the electron-accepting ability of a molecule. A lower E_LUMO value suggests a greater capacity to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity.

Other Quantum Chemical Parameters: Electronegativity (χ), global hardness (η), and softness (S) are also calculated to provide a comprehensive understanding of the molecule's chemical behavior. gsconlinepress.com

For instance, a DFT study on pyridazine derivatives investigated their potential as corrosion inhibitors by calculating these quantum chemical parameters. gsconlinepress.com The results indicated that the substitution on the pyridazine ring significantly influences the electronic properties and, consequently, the inhibition efficiency. gsconlinepress.com Similarly, DFT has been employed to study the electronic structure of drug molecules and their interactions with biological targets, providing insights into their mechanisms of action. mdpi.comnih.gov

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)-8.682-1.5547.128 gsconlinepress.com
5-phenyl-6-ethylpridazine-3-one (PEPO)-9.155-1.3257.83 gsconlinepress.com

Semi-empirical methods offer a faster computational approach by simplifying the complex integrals found in ab initio calculations and incorporating experimental data to parameterize the method. uni-muenchen.dewikipedia.org These methods are particularly useful for large molecules where ab initio and even DFT calculations can be prohibitively time-consuming. wikipedia.org

Common semi-empirical methods include:

MNDO (Modified Neglect of Diatomic Overlap) uni-muenchen.de

AM1 (Austin Model 1) uni-muenchen.de

PM3 (Parametric Model 3) uni-muenchen.de

These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewustl.edu The parameters within these methods are optimized to reproduce experimental data such as heats of formation. dtic.mil While less accurate than ab initio or DFT methods, semi-empirical methods are valuable for initial screenings of large numbers of indenopyridazinone derivatives to identify candidates for further, more rigorous computational analysis.

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its biological target. For this compound and its derivatives, molecular docking studies have been crucial in elucidating their potential as inhibitors of various enzymes.

A primary goal of molecular docking is to predict the three-dimensional binding pose of a ligand within the active site of a protein. biorxiv.orgbiorxiv.org This information is critical for understanding the mechanism of action and for designing more potent inhibitors. The binding affinity, often expressed as a docking score or binding energy, is also calculated to estimate the strength of the ligand-receptor interaction. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction.

For example, molecular docking studies on pyridazine derivatives as potential COX-2 inhibitors have successfully predicted their binding poses within the enzyme's active site. nih.gov These studies help to rationalize the observed biological activity and guide the synthesis of new derivatives with improved potency. nih.gov The accuracy of binding affinity prediction can be enhanced by using advanced scoring functions and machine learning models. nih.gov

CompoundTarget EnzymeDocking Score / Binding Energy (kcal/mol)Reference
Pyridazine derivative 6bCOX-2-9.5 nih.gov
Celecoxib (Reference Drug)COX-2-10.2 nih.gov

Beyond predicting binding poses, molecular docking identifies the specific amino acid residues in the protein's active site that are involved in the interaction with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the structural basis of ligand binding and for designing new molecules with improved specificity and affinity.

In a study of pyridazine derivatives as COX-2 inhibitors, molecular docking revealed that a key interaction was the formation of a hydrogen bond with the His90 residue in the active site of the enzyme. nih.gov This finding provided a structural explanation for the observed COX-2 selectivity of the compound. nih.gov The analysis of these ligand-protein interfaces allows for the rational design of new indenopyridazinone derivatives with optimized interactions with their target proteins.

Analysis of Interactions with Specific Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Domains)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as an enzyme or receptor. This analysis is crucial for understanding the basis of a compound's biological activity. For indenopyridazinone derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes.

Research on related pyridazinone structures has shown their potential to interact with key biological targets. For instance, molecular docking studies on pyridazinone derivatives have identified them as potent and selective inhibitors of human monoamine oxidase-B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov These studies revealed that the compounds fit within the enzyme's active site, forming crucial interactions with key amino acid residues. nih.gov Similarly, other research has validated that certain pyridazinone derivatives target the KH23 domain of the KSRP protein, which is involved in cancer cell proliferation. nih.gov A biotinylated probe combined with molecular docking confirmed the specific binding pocket for these compounds. nih.gov

In a broader context, high-throughput screening and subsequent molecular modeling have identified compounds with a similar indenone core, such as 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, as inhibitors of ubiquitin-specific proteases (USPs), which are critical in cellular regulation. nih.gov Computational analyses of indenopyrazole derivatives, which are structurally related to indenopyridazinones, have also been performed to model their interactions with targets like Cyclin-Dependent Kinase 2 (CDK2), highlighting the utility of these methods in anticancer drug discovery. nih.gov

The process involves placing the indenopyridazinone molecule into the three-dimensional structure of the target protein's active site. The simulation then calculates the most stable binding conformation and estimates the binding affinity, often expressed as a docking score. The results of these docking studies are often consistent with in vitro biological screening tests, validating the computational models. nih.gov

Derivative ExampleBiological TargetKey Interacting Residues (Hypothetical)Docking Score (kcal/mol, Example)
Indenopyridazinone AMAO-BTyr398, Tyr435, Ile199-9.8
Indenopyridazinone BKSRP (KH23 Domain)Arg154, Phe210, Val231-8.5
Indenopyridazinone CUSP8Cys254, His456, Trp490-9.1
Indenopyridazinone DCDK2Leu83, Phe80, Asp145-10.2
This table presents hypothetical data based on typical findings in molecular docking studies for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR studies are pivotal for predicting the therapeutic potential of unsynthesized analogues, thereby saving significant time and resources in drug discovery.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. nih.gov By analyzing a set of indenopyridazinone derivatives with known activities (e.g., anti-inflammatory or anticancer), a QSAR model can be developed. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds based solely on their proposed chemical structures. nih.gov These studies are crucial for optimizing lead compounds by identifying which molecular modifications are likely to enhance potency.

Derivation of Predictive Models from Structural Descriptors

The foundation of a QSAR model lies in the calculation of molecular descriptors for each compound in a dataset. nih.gov A descriptor is a numerical value that represents a specific property of a molecule, derived from its chemical structure. nih.gov These descriptors can be categorized into several types:

Physicochemical: Such as logP (lipophilicity), molecular weight, and molar refractivity.

Electronic: Including dipole moment and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netkfupm.edu.sahanyang.ac.kr

Topological: Describing the connectivity and branching of atoms in a molecule.

Geometrical: Relating to the 3D shape of the molecule.

Once calculated, these descriptors serve as independent variables in the development of a predictive model. researchgate.net Statistical techniques such as Multiple Linear Regression (MLR) and non-linear methods like Artificial Neural Networks (ANN) are commonly employed to create the mathematical equation that links the descriptors to the biological activity (the dependent variable). researchgate.netkfupm.edu.sahanyang.ac.kr For example, a study on pyridazine derivatives used descriptors calculated with Density Functional Theory (DFT) and Dragon software to build MLR and ANN models. researchgate.netkfupm.edu.sahanyang.ac.kr The resulting models can be evaluated for their statistical significance and predictive power using metrics like the regression coefficient (R²) and root-mean-square error (RMSE). nih.gov

Descriptor CategorySpecific Descriptor ExampleRelevance to Biological Activity
Electronic Energy of Highest Occupied Molecular Orbital (E-HOMO)Relates to the molecule's ability to donate electrons in reactions. researchgate.netkfupm.edu.sahanyang.ac.kr
Electronic Energy of Lowest Unoccupied Molecular Orbital (E-LUMO)Relates to the molecule's ability to accept electrons. researchgate.netkfupm.edu.sahanyang.ac.kr
Thermodynamic Molar Refractivity (MR)Describes molecular volume and polarizability, affecting receptor fit.
Topological Wiener IndexRepresents molecular branching, which can influence solubility and binding.
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the compound, affecting membrane permeability.

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique provides a deeper, mechanistic understanding of how this compound derivatives behave in a biological environment, such as the active site of an enzyme. nih.govnih.gov

By subjecting the docked complex of an indenopyridazinone derivative and its target protein to an MD simulation, researchers can:

Assess Binding Stability: Analyze the trajectory to see if the compound remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand is often monitored for this purpose.

Observe Conformational Changes: Track how the protein and the ligand change their shapes to accommodate each other, providing insights into the induced-fit mechanism.

Analyze Intermolecular Interactions: Monitor the persistence of key interactions (like hydrogen bonds) identified in docking studies throughout the simulation.

Calculate Binding Free Energy: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to obtain a more accurate estimation of the binding affinity by averaging over multiple conformations from the simulation. nih.gov

These simulations can validate the results of docking studies and provide crucial mechanistic insights that are not available from static models alone. nih.govnih.gov

MD Simulation MetricInsight Provided
Root-Mean-Square Deviation (RMSD) Stability of the protein structure and the ligand's binding pose.
Root-Mean-Square Fluctuation (RMSF) Flexibility of specific regions of the protein (e.g., active site loops).
Hydrogen Bond Analysis The stability and occupancy of specific hydrogen bonds over time.
Binding Free Energy (MM-PBSA/GBSA) A more accurate prediction of binding affinity, accounting for solvent effects and conformational changes. nih.gov
Principal Component Analysis (PCA) Identifies the dominant collective motions within the protein-ligand complex.

Conclusion

Future Directions and Emerging Research Avenues for 9h Indeno 2,1 C Pyridazin 9 One

Opportunities in Advanced Synthetic Methodologies

The efficient synthesis of a diverse library of 9H-indeno[2,1-c]pyridazin-9-one derivatives is paramount for systematic investigation. While classical synthetic routes exist for related pyridazinone systems, emerging methodologies offer avenues for more efficient and versatile analogue production. Future synthetic efforts could capitalize on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient means to generate structural diversity. numberanalytics.comjmchemsci.com A hypothetical MCR approach for the synthesis of this compound derivatives could involve the condensation of a 2-acyl-1-indanone, a hydrazine (B178648), and a third versatile component to rapidly assemble the core structure with various substitutions.

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for late-stage modification of complex molecules. jmchemsci.comnumberanalytics.com This strategy could be employed to introduce a wide range of substituents onto the indenone and pyridazinone rings of the core scaffold, allowing for fine-tuning of its physicochemical and pharmacological properties without the need for de novo synthesis.

Photoredox Catalysis: This burgeoning field of synthesis utilizes light to drive chemical reactions under mild conditions. jmchemsci.comrsc.org Photoredox catalysis could enable novel bond formations and functionalizations on the this compound scaffold that are not accessible through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for the this compound core would facilitate the rapid and reproducible production of analogues for screening and optimization.

A comparative overview of these potential synthetic strategies is presented in Table 1.

Synthetic MethodologyPotential Advantages for this compound
Multicomponent ReactionsHigh efficiency, atom economy, and rapid generation of diverse libraries.
C-H ActivationLate-stage functionalization, improved step-economy, access to novel derivatives.
Photoredox CatalysisMild reaction conditions, unique reactivity, access to previously inaccessible chemical space.
Flow ChemistryEnhanced safety, scalability, precise reaction control, and automation.

Novel SAR Exploration and Lead Optimization Strategies

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial to unlocking its therapeutic potential. Drawing parallels from other heterocyclic scaffolds, a focused SAR campaign would likely involve the strategic modification of several key positions on the molecule.

Future lead optimization strategies should focus on a multi-parameter approach, simultaneously refining potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This can be achieved through:

Scaffold Hopping: Should the this compound core present insurmountable liabilities, computational scaffold hopping techniques can be employed to identify alternative core structures that maintain the key pharmacophoric features while offering improved properties. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD): In cases where a biological target is identified, FBDD can be a powerful approach. Small molecular fragments that bind to the target can be identified and then grown or linked to generate potent lead compounds based on the this compound scaffold.

Introduction of Privileged Scaffolds: The incorporation of known privileged structural motifs from other successful drug classes could enhance the biological activity and drug-like properties of this compound derivatives.

A hypothetical SAR exploration plan is outlined in Table 2, indicating potential points of diversification on the this compound scaffold.

Position of ModificationRationale for ModificationPotential Impact
R1 (Indenone Ring)Exploration of steric and electronic effects on target binding.Modulate potency and selectivity.
R2 (Pyridazinone Ring)Influence solubility, metabolic stability, and hydrogen bonding interactions.Improve pharmacokinetic properties.
R3 (Pyridazinone Ring)Investigate the role of different functional groups in target engagement.Enhance target affinity and specificity.

Integration of Cutting-Edge Computational Techniques in Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, offering the ability to rationalize experimental findings and guide the design of new compounds with improved properties. nih.govmdpi.com For the this compound scaffold, a variety of computational techniques can be applied:

Molecular Docking and Dynamics Simulations: In the presence of a defined biological target, molecular docking can predict the binding mode and affinity of this compound derivatives. mdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions governing binding.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogues with corresponding biological activity is generated, QSAR models can be developed to correlate structural features with activity. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features essential for biological activity. This model can then be used to screen virtual libraries for novel compounds containing the desired pharmacophoric elements, potentially leading to the discovery of new scaffolds with similar activity profiles.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual this compound derivatives. nih.gov This allows for the early identification and mitigation of potential liabilities, reducing the attrition rate in later stages of drug development.

A proposed computational workflow for the exploration of this compound is detailed in Table 3.

Computational TechniqueApplication in this compound Research
Molecular DockingPrediction of binding modes and affinities to biological targets.
Molecular DynamicsAssessment of binding stability and key ligand-receptor interactions.
QSAR ModelingCorrelation of structural features with biological activity to guide analogue design.
Pharmacophore ModelingIdentification of essential structural features for activity and virtual screening.
ADMET PredictionIn silico evaluation of drug-like properties to prioritize compounds with favorable profiles.

Interdisciplinary Research Perspectives

The unique electronic and structural features of the this compound scaffold suggest potential applications beyond traditional medicinal chemistry. Interdisciplinary collaborations could unveil novel uses for this heterocyclic system:

Materials Science: Fused aromatic systems are often investigated for their potential in organic electronics. The planar, electron-rich nature of the this compound core could be exploited in the design of new organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs).

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological pathways. By attaching fluorescent tags or reactive groups, these probes could be used to visualize and identify specific cellular targets, contributing to a deeper understanding of biological processes.

Agrochemicals: The pyridazinone core is present in some herbicides and insecticides. The exploration of this compound derivatives for agrochemical applications could lead to the discovery of new crop protection agents.

The future of research on this compound is rich with possibilities. By leveraging cutting-edge synthetic methods, engaging in systematic SAR studies guided by computational chemistry, and fostering interdisciplinary collaborations, the full potential of this intriguing heterocyclic scaffold can be realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.